molecular formula C27H21N3O2S B418397 N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 337489-35-7

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B418397
CAS No.: 337489-35-7
M. Wt: 451.5g/mol
InChI Key: PLVLPCPMAQJKNL-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound with the molecular formula C27H21N3O2S This compound is notable for its unique structure, which includes an oxadiazole ring, a naphthalene moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting oxadiazole is then reacted with a thiol to introduce the sulfanyl group.

Next, the naphthalene and phenylacetamide moieties are introduced through a series of coupling reactions. These steps often require the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

337489-35-7

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide

InChI

InChI=1S/C27H21N3O2S/c1-19-11-13-21(14-12-19)26-28-29-27(32-26)33-18-25(31)30(23-9-3-2-4-10-23)24-16-15-20-7-5-6-8-22(20)17-24/h2-17H,18H2,1H3

InChI Key

PLVLPCPMAQJKNL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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